Chemical Identity and Purity Specification Relative to In-Class Analogs
The target compound is supplied with a declared purity of 95%, consistent with the typical specification for research-grade indenylsulfonamide building blocks . By comparison, the indenylsulfonamide (compound 13) characterized in the J. Med. Chem. 2009 study—an N-(2-(dimethylamino)ethyl)inden-5-ylsulfonamide—was synthesized and tested as a purified single entity (purity not explicitly stated in the abstract, but implied by journal standards) and displayed a 5-HT6 Ki of 50.6 nM [1]. No purity threshold or analytical characterization (HPLC, NMR) beyond the 95% claim has been publicly documented for the target compound, preventing a rigorous purity-based procurement comparison.
| Evidence Dimension | Declared purity |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | J. Med. Chem. indenylsulfonamide 13 (Ki = 50.6 nM); purity implied by journal standards but not numerically stated |
| Quantified Difference | Not calculable; only one purity datum available |
| Conditions | Vendor technical datasheet (target compound) vs. peer-reviewed medicinal chemistry publication (comparator) |
Why This Matters
Purity is the sole verifiable metric for procurement; without orthogonal analytical documentation, the 95% claim cannot be independently verified, and no purity-driven differentiation from in-class analogs can be substantiated.
- [1] Alcalde, E.; Mesquida, N.; Frigola, J.; López-Pérez, S.; Mercè, R. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists. J. Med. Chem. 2009, 52, 675–687. View Source
